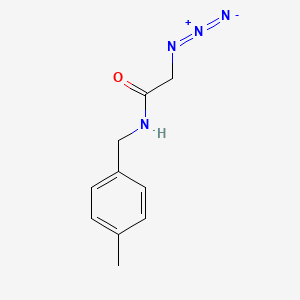
2-azido-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12N4O It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further substituted with a 4-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(4-methylbenzyl)acetamide typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride to form N-(4-methylbenzyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反応の分析
Types of Reactions
2-azido-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reaction is often carried out in solvents like water or ethanol.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are frequently used as the reducing system.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the azido group.
Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The primary product is the corresponding amine, N-(4-methylbenzyl)acetamide.
科学的研究の応用
2-azido-N-(4-methylbenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules via click chemistry.
Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-azido-N-(4-methylbenzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. The molecular targets and pathways involved would vary based on the context of its application, such as in drug development or material science.
類似化合物との比較
Similar Compounds
2-azido-N-(4-methoxybenzyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-azido-N-(4-chlorobenzyl)acetamide: Contains a chloro group instead of a methyl group.
2-azido-N-(4-nitrobenzyl)acetamide: Features a nitro group in place of the methyl group.
Uniqueness
2-azido-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and the types of products formed in chemical reactions
生物活性
2-Azido-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C₉H₁₀N₄O and a molecular weight of approximately 190.21 g/mol. This compound features an azido group (-N₃) attached to a N-(4-methylbenzyl)acetamide structure, which contributes to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. While specific biological activities are not extensively documented, this compound's azido group is often explored for its utility in bioconjugation techniques.
The synthesis of this compound typically involves a two-step process, starting from readily available precursors. The compound's azido group allows for selective reactions, particularly through click chemistry, which has significant implications in drug delivery systems and imaging agents in biological research.
1. Click Chemistry Applications
Research has highlighted the utility of azido compounds in click chemistry, particularly for creating bioconjugates. For example, studies on similar azido compounds have demonstrated their effectiveness in attaching drugs to targeting moieties, enhancing the specificity and efficacy of therapeutic agents.
2. Antimicrobial and Anticancer Activities
While direct studies on this compound are scarce, related compounds with azido groups have shown promising antimicrobial and anticancer activities. For instance, compounds containing similar functional groups have been investigated for their ability to inhibit bacterial growth and cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .
Comparative Analysis
To better understand the potential biological effects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential bioconjugation agent | Click chemistry reactions with alkynes |
| Azidothymidine (AZT) | Antiviral activity | Inhibition of reverse transcriptase |
| Azidopropane | Antimicrobial properties | Disruption of bacterial cell wall synthesis |
特性
IUPAC Name |
2-azido-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMCYVIXMQWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














